

Nintedanib's Impact on Mortality in Idiopathic Pulmonary Fibrosis: A Comparative Analysis

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A comprehensive review of clinical trial data and real-world evidence reveals a consistent effect of **nintedanib** in reducing mortality risk for patients with Idiopathic Pulmonary Fibrosis (IPF), a progressive and fatal lung disease. This guide provides a detailed comparison of **nintedanib**'s performance against placebo and its main alternative, pirfenidone, supported by experimental data and methodological summaries of key clinical trials.

Nintedanib, a multi-tyrosine kinase inhibitor, has demonstrated a notable impact on slowing disease progression in IPF, which is pathologically characterized by the relentless deposition of fibrotic tissue in the lungs. A key aspect of its clinical benefit lies in its effect on patient survival. This guide synthesizes the available evidence on **nintedanib**'s effect on mortality, offering researchers, scientists, and drug development professionals a clear and objective comparison.

Quantitative Comparison of Mortality Outcomes

The following tables summarize the key quantitative data on mortality from pivotal clinical trials and real-world studies involving **nintedanib** and the alternative antifibrotic agent, pirfenidone.

Table 1: Nintedanib vs. Placebo - Clinical Trial Mortality Data



Trial	Treatmen t Group	Number of Patients	Mortality Endpoint	Hazard Ratio (95% CI)	p-value	Citation
INPULSIS (Pooled)	Nintedanib	638	All-Cause Mortality	0.70 (0.43, 1.12)	0.1399	[1]
Placebo	423					
TOMORR OW	Nintedanib	106	All-Cause Mortality	Not Reported	Not Reported	[2]
Placebo	105					
Pooled Analysis (TOMORR OW & INPULSIS)	Nintedanib	-	All-Cause Mortality (1 year)	0.70 (0.46, 1.08)	0.095	[3]
Placebo	-					
Meta- analysis (5 trials)	Nintedanib	2007 (total)	All-Cause Mortality	0.72 (0.53, 0.97)	-	[4]
Placebo						

Table 2: Nintedanib vs. Pirfenidone - Comparative Mortality Data



Study Type	Treatment Group	Number of Patients	Mortality Endpoint	Key Findings	Citation
Real-World Study (Systematic Review & Meta- analysis)	Nintedanib	23,119 (total)	IPF-Related Mortality (12 months)	Nintedanib: 7.2%	[5]
Pirfenidone	Pirfenidone: 13.4%	[5]			
Nintedanib	All-Cause Mortality (12 months)	Nintedanib: 16.6%	[5]		
Pirfenidone	Pirfenidone: 20.1%	[5]		_	
Real-World Study (5-year follow-up)	Nintedanib	41	All-Cause Mortality	Nintedanib showed lower mortality in milder disease.	[6]
Pirfenidone	52	Pirfenidone may prolong survival in severe disease.	[6]		



Meta-analysis N	Nintedanib	-	All-Cause Mortality	Similar overall survival and all-cause mortality between nintedanib and pirfenidone.	[2][4]
Pirfenidone -		[2][4]			

Experimental Protocols of Key Clinical Trials

Understanding the methodologies of the pivotal clinical trials is crucial for interpreting the mortality data. Below are summaries of the experimental protocols for the INPULSIS trials (nintedanib) and the ASCEND and CAPACITY trials (pirfenidone).

Nintedanib - INPULSIS Trials (INPULSIS-1 and INPULSIS-2)

- Study Design: Two replicate, 52-week, randomized, double-blind, placebo-controlled, Phase 3 trials.[7]
- Patient Population: Patients aged ≥40 years with a diagnosis of IPF, forced vital capacity (FVC) ≥50% of predicted value, and diffusing capacity of the lung for carbon monoxide (DLCO) 30–79% of predicted value.[7]
- Dosing Regimen: Nintedanib 150 mg twice daily or placebo.[7]
- Primary Endpoint: Annual rate of decline in FVC.[7]
- Secondary Endpoints: Time to first acute exacerbation and change from baseline in the St. George's Respiratory Questionnaire (SGRQ) total score.[7] Other endpoints included all-cause mortality.[1]
- Statistical Analysis for Mortality: Mortality data were pooled from both trials. The hazard ratio for all-cause mortality was calculated using a Cox proportional-hazards model. The trials



were not individually powered to detect a statistically significant difference in mortality.[1]

Pirfenidone - ASCEND and CAPACITY Trials

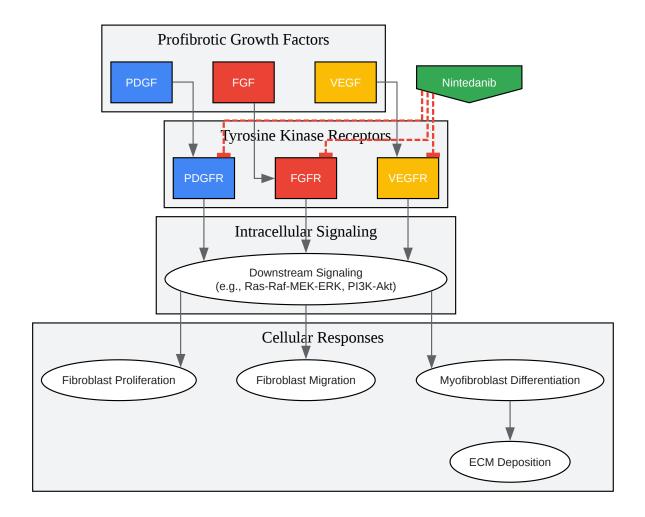
- Study Design: The ASCEND trial was a 52-week, randomized, double-blind, placebocontrolled, Phase 3 trial.[3] The two CAPACITY trials were 72-week, randomized, doubleblind, placebo-controlled, Phase 3 trials.[8]
- Patient Population: Patients with IPF, typically with FVC between 50% and 90% of predicted value and a DLCO between 30% and 90% of predicted value.
- Dosing Regimen: Pirfenidone 2403 mg/day or placebo.[9]
- Primary Endpoint: Change from baseline in FVC.[3][8]
- Secondary Endpoints: Included 6-minute walk distance (6MWD), progression-free survival (PFS), and dyspnea.[3] All-cause mortality was a pre-specified secondary endpoint in the pooled analysis of ASCEND and CAPACITY.[3]
- Statistical Analysis for Mortality: A pre-specified pooled analysis of the ASCEND and CAPACITY trials was conducted to assess the effect of pirfenidone on all-cause mortality. A log-rank test was used to compare the survival distributions between the pirfenidone and placebo groups.[3]

Signaling Pathways and Experimental Workflow

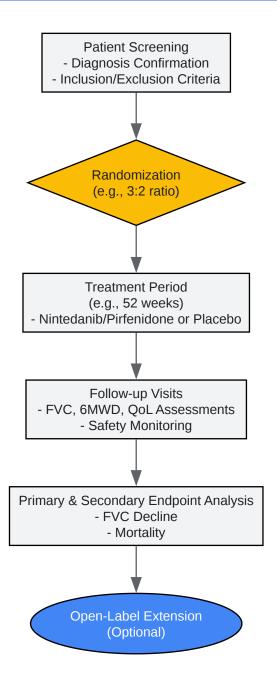
Nintedanib's Mechanism of Action in IPF

Nintedanib targets multiple tyrosine kinase receptors implicated in the pathogenesis of IPF. By inhibiting these receptors, it interferes with key cellular processes involved in fibrosis.[5][6][10]

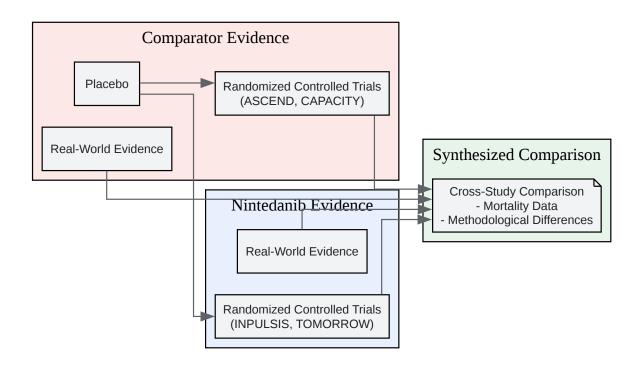












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